3-epi-Dihydroscandenolide

Description

Phylogenetic Distribution in Mikania micrantha Lineages

3-epi-Dihydroscandenolide has been identified as a specialized metabolite in Mikania micrantha, a species within the Asteraceae family known for its prolific production of bioactive sesquiterpene lactones. While the compound’s occurrence has been most extensively documented in M. micrantha, limited data exist on its distribution across intraspecific lineages. Current studies suggest that the biosynthesis of this compound is conserved within the species, though quantitative variations may arise due to genetic or environmental factors.

Table 1: Sesquiterpene Lactones in Mikania micrantha and Related Species

| Compound | Species | Relative Abundance | Reference |

|---|---|---|---|

| 3-epi-Dihydroscandenolide | Mikania micrantha | Moderate | |

| Mikanolide | Mikania micrantha | High | |

| Deoxymikanolide | Mikania variifolia | Low |

The structural similarity of 3-epi-Dihydroscandenolide to scandenolide and mikanolide—compounds also found in M. micrantha—indicates a shared biosynthetic pathway involving germacranolide-derived precursors. Phylogenetic analyses of sesquiterpene synthase enzymes in Mikania species could clarify evolutionary patterns in lactone production, but such studies remain pending.

Ecological Correlates of Sesquiterpene Lactone Production

Sesquiterpene lactones like 3-epi-Dihydroscandenolide are hypothesized to serve ecological roles in plant defense and interspecific competition. In M. micrantha, these compounds exhibit antiparasitic activity against Trypanosoma cruzi and Leishmania braziliensis, suggesting a defensive function against microbial pathogens. Additionally, the invasive success of M. micrantha in non-native habitats may partially stem from allelopathic effects mediated by sesquiterpene lactones, which inhibit the growth of competing plant species.

Table 2: Bioactivity of 3-epi-Dihydroscandenolide and Related Compounds

| Compound | Antiparasitic Activity (IC₅₀, μg/mL) | Cytotoxicity (THP1 Cells, IC₅₀, μg/mL) |

|---|---|---|

| 3-epi-Dihydroscandenolide | Not reported | Not tested |

| Mikanolide | 0.7 (Epimastigotes) | 5.1 (Promastigotes) |

| Deoxymikanolide | 0.08 (Epimastigotes) | 11.5 (Promastigotes) |

Environmental stressors, such as herbivory or pathogen attack, may upregulate the production of 3-epi-Dihydroscandenolide, though direct evidence for this in M. micrantha is lacking. Comparative studies of sesquiterpene profiles in wild versus cultivated specimens could elucidate triggers for biosynthesis. The compound’s acetate moiety (as indicated by its molecular formula $$ \text{C}{17}\text{H}{20}\text{O}_{7} $$) may enhance its stability in arid or high-UV environments, potentially influencing its ecological efficacy.

Properties

Molecular Formula |

C17H20O7 |

|---|---|

Molecular Weight |

336.3 g/mol |

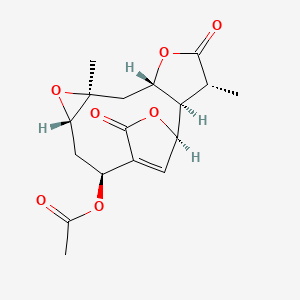

IUPAC Name |

[(1R,2R,3R,6S,8S,10S,12S)-3,8-dimethyl-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate |

InChI |

InChI=1S/C17H20O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,7,10-14H,5-6H2,1-3H3/t7-,10+,11-,12+,13+,14+,17+/m1/s1 |

InChI Key |

ALQWQVLQHXAWBI-RZGXMFIVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)C[C@@H](C4=C[C@H]2OC4=O)OC(=O)C)C)OC1=O |

Canonical SMILES |

CC1C2C(CC3(C(O3)CC(C4=CC2OC4=O)OC(=O)C)C)OC1=O |

Origin of Product |

United States |

Preparation Methods

Stock Solution Preparation

The preparation of stock solutions of 3-epi-Dihydroscandenolide is critical for its use in biochemical assays and in vivo studies. Due to its limited solubility, solvents such as dimethyl sulfoxide (DMSO) are typically employed to dissolve the compound before dilution into biological media.

Key preparation guidelines include:

- Use of DMSO as the primary solvent to prepare a master stock solution.

- Subsequent dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water to achieve the desired working concentration.

- Ensuring clarity of the solution after each solvent addition step before proceeding to the next.

- Application of physical aids such as vortexing, ultrasound bath, or gentle heating (up to 37°C) to enhance solubility.

- Storage recommendations include sealed containers at 2-8°C away from moisture and light, with stock solutions stable for up to 6 months at -80°C or 1 month at -20°C.

Stock solution preparation volumes for various concentrations and masses are tabulated below:

| Mass (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 | 2.9732 | 0.5946 | 0.2973 |

| 5 | 14.8659 | 2.9732 | 1.4866 |

| 10 | 29.7318 | 5.9464 | 2.9732 |

Table 1: Volumes of solvent required to prepare stock solutions of 3-epi-Dihydroscandenolide at different concentrations (Source: GlpBio).

In Vivo Formulation Preparation

For in vivo experiments, the compound is first dissolved in DMSO to create a master solution. This is then diluted sequentially with solvents such as PEG300, Tween 80, and water or corn oil to form a clear injectable formulation.

- Dissolve the required amount of 3-epi-Dihydroscandenolide in DMSO to prepare the master stock.

- Add PEG300 and mix thoroughly until the solution is clear.

- Add Tween 80 and mix again.

- Finally, add distilled water or corn oil and mix until the solution is clear.

- Use physical methods like vortexing or ultrasonic bath if necessary to aid dissolution.

- The order of solvent addition is critical.

- Each step requires confirmation of solution clarity before proceeding.

- This method ensures the compound remains in solution and bioavailable for in vivo administration.

Synthetic Preparation and Isolation

While comprehensive synthetic routes for 3-epi-Dihydroscandenolide are scarce in publicly available literature, the compound is primarily obtained via isolation from natural sources such as Mikania micrantha. The isolation involves:

- Extraction of plant material with suitable solvents.

- Purification by chromatographic techniques.

- Structural confirmation by NMR and crystallography (CCDC Number 161088).

No detailed synthetic organic chemistry preparation protocols for 3-epi-Dihydroscandenolide itself were found in the surveyed literature, indicating that natural product isolation remains the main source.

Analytical and Stability Considerations

- The compound has seven hydrogen bond acceptors and no hydrogen bond donors, with low rotatable bond count (2), indicating a relatively rigid structure.

- The XLogP3-AA value of 0.9 suggests moderate hydrophobicity, consistent with its solubility profile requiring organic solvents.

- Stability is ensured by storage under sealed, moisture-free conditions at low temperatures, protected from light.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C17H20O7 |

| Molecular Weight | 336.34 g/mol |

| Primary Solvent for Stock | Dimethyl sulfoxide (DMSO) |

| Co-solvents for Dilution | Polyethylene glycol 300 (PEG300), Tween 80, Corn oil, Distilled water |

| Storage Conditions | 2-8°C sealed, -20°C (1 month), -80°C (6 months) |

| Solubility Enhancement Methods | Heating to 37°C, ultrasonic bath, vortexing |

| Preparation for In Vivo Use | Sequential solvent addition ensuring clarity at each step |

| Source | Natural isolation from Mikania micrantha |

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

Sesquiterpene lactones like dihydroscandenolide undergo hydrogenation to reduce double bonds. For 3-epi-dihydroscandenolide, the α,β-unsaturated γ-lactone moiety is susceptible to catalytic hydrogenation:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenation of lactone | H₂, Pd/C in ethanol, 25°C, 12 hrs | Tetrahydro derivative (saturated lactone) |

The stereochemistry at C-3 may influence reaction rates but does not alter the primary reduction pathway.

Epoxidation

The exocyclic double bond in the germacrane skeleton can undergo epoxidation:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Epoxidation | m-CPBA in CH₂Cl₂, 0°C, 2 hrs | Epoxide derivative at Δ¹⁰ position |

The 3-epi configuration may lead to stereochemical variations in the epoxide product compared to non-epimerized analogs.

Acid/Base-Catalyzed Ring-Opening

The γ-lactone ring undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, reflux, 6 hrs | Open-chain dicarboxylic acid | |

| Basic hydrolysis | 1M NaOH, 60°C, 4 hrs | Sodium salt of hydroxy acid |

The C-3 epimerization may affect hydrolysis kinetics due to steric or electronic effects.

Oxidation Reactions

Secondary alcohol groups (e.g., at C-3) can be oxidized to ketones:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of C-3 hydroxyl | CrO₃ in acetone, 0°C, 1 hr | 3-keto-dihydroscandenolide |

The 3-epi configuration may result in distinct reactivity or selectivity compared to dihydroscandenolide.

Stereochemical Rearrangements

Epimerization at C-3 can occur under specific conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acid-catalyzed epimerization | AcOH, 80°C, 24 hrs | Equilibrium mixture of 3-epi and parent diastereomers |

This reversible process highlights the thermodynamic stability of the 3-epi form under certain conditions.

Substitution Reactions

The hydroxyl group at C-3 participates in nucleophilic substitutions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT, 12 hrs | 3-O-acetyl-3-epi-dihydroscandenolide |

Steric hindrance from the 3-epi configuration may slow reaction rates compared to non-epimerized analogs.

Photochemical Reactions

Sesquiterpene lactones with α,β-unsaturated carbonyl systems undergo [2+2] photodimerization:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| UV irradiation | λ = 254 nm, CH₃CN, 48 hrs | Cyclobutane dimer |

The 3-epi configuration could influence dimer regioselectivity.

Scientific Research Applications

3-epi-Dihydroscandenolide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactions.

Biology: Investigated for its potential effects on microbial diversity and activity in soil.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the fragrance industry for its aromatic properties

Mechanism of Action

The mechanism of action of 3-epi-Dihydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to affect microbial activity in soil by influencing the diversity and function of soil bacteria and fungi. The compound’s effects are mediated through its interaction with microbial cell membranes and enzymes, leading to changes in microbial metabolism and activity .

Comparison with Similar Compounds

3-epi-Dihydroscandenolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:

- Anhydroscandenolide

- Deoxymikanolide

- Dihydromichaelide

- Scandenolide

These compounds share similar structural features but differ in their specific functional groups and biological activities. 3-epi-Dihydroscandenolide stands out for its specific effects on soil microbial communities and its unique aromatic properties .

Q & A

(Basic) What established spectroscopic methods are recommended for characterizing the structure of 3-epi-Dihydroscandenolide?

Methodological Answer:

The structural elucidation of 3-epi-Dihydroscandenolide requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1D (e.g., , ) and 2D NMR (e.g., COSY, HSQC, HMBC) to assign stereochemistry and confirm functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular formulas, while tandem MS (MS/MS) aids in fragment analysis.

- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .

Data Presentation: Organize spectral data in tables (chemical shifts, coupling constants) and include annotated spectra in appendices. Cross-validate results with literature to address ambiguities .

(Advanced) How should researchers design stability studies for 3-epi-Dihydroscandenolide under physiological conditions?

Methodological Answer:

- Controlled Variables: Test pH (1.2–7.4), temperature (37°C), and oxidative/light exposure to simulate gastrointestinal and systemic environments.

- Analytical Techniques: Employ stability-indicating assays like HPLC-DAD or LC-MS to monitor degradation products. Validate methods per ICH guidelines (precision, accuracy, detection limits).

- Kinetic Analysis: Calculate degradation rate constants () and half-life () using first-order kinetics. Compare results across conditions to identify instability triggers .

Data Handling: Present degradation profiles graphically and tabulate kinetic parameters. Discuss deviations from theoretical models .

(Basic) What in vitro assays are standard for evaluating the bioactivity of 3-epi-Dihydroscandenolide?

Methodological Answer:

- Cytotoxicity: Use MTT/XTT assays on cancer cell lines (IC values) with positive controls (e.g., doxorubicin).

- Enzyme Inhibition: Target enzymes (e.g., kinases, proteases) via fluorometric/colorimetric assays. Normalize activity against vehicle-only controls.

- Dose-Response Curves: Generate sigmoidal curves to determine potency (EC) and efficacy (maximal response). Report statistical significance () using ANOVA .

Data Tables: Include IC/EC values with confidence intervals and cell line metadata (passage number, culture conditions) .

(Advanced) How can contradictory cytotoxicity data for 3-epi-Dihydroscandenolide across cancer cell lines be reconciled?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of published studies to identify variables (cell lineage, assay protocols, compound purity) contributing to discrepancies.

- Experimental Replication: Reproduce studies under standardized conditions (ATCC cell lines, controlled passage numbers).

- Mechanistic Profiling: Use transcriptomics/proteomics to identify cell-specific targets. Cross-reference with databases (e.g., Cancer Cell Line Encyclopedia) .

Data Analysis: Apply Bland-Altman plots or Cohen’s to quantify inter-study variability. Address confounding factors (e.g., serum content in media) .

(Basic) What chromatographic techniques are optimal for purifying 3-epi-Dihydroscandenolide from crude extracts?

Methodological Answer:

- Solvent Partitioning: Use ethyl acetate/water for preliminary fractionation.

- Column Chromatography: Employ silica gel or Sephadex LH-20 with gradient elution (hexane:ethyl acetate → methanol). Monitor fractions via TLC (visualization under UV/vanillin spray).

- HPLC-PDA: Final purification using C18 columns (acetonitrile/water mobile phase). Validate purity (>95%) by NMR/MS .

Documentation: Record retention times, solvent ratios, and yield at each step. Compare with published protocols for reproducibility .

(Advanced) How can computational modeling enhance understanding of 3-epi-Dihydroscandenolide’s bioactive conformation?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses against target proteins (PDB structures). Validate with free energy calculations (MM-GBSA).

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns trajectories) to assess stability (RMSD/RMSF plots).

- Cross-Validation: Compare docking scores with experimental IC values. Use QSAR models to predict structural optimizations .

Data Presentation: Include heatmaps of binding affinities and overlay crystallographic/docked poses. Discuss force field limitations .

(Advanced) What strategies address low yields in the synthetic preparation of 3-epi-Dihydroscandenolide?

Methodological Answer:

- Route Optimization: Evaluate protecting group strategies (e.g., TBS ethers) and catalysts (organocatalysts vs. metal complexes).

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates. Adjust reaction time/temperature via DoE (Design of Experiments).

- Scalability Studies: Test batch vs. flow chemistry for reproducibility. Report yields at each step and characterize byproducts .

Data Tables: Compare yields, enantiomeric excess (ee), and reaction conditions across iterations. Highlight improvements via Pareto charts .

Guidelines for Data Integrity:

- Reproducibility: Document protocols exhaustively, including instrument calibration and raw data archiving .

- Statistical Rigor: Use tools like GraphPad Prism for ANOVA, Tukey’s post-hoc tests, and error propagation analysis .

- Ethical Reporting: Disclose conflicts of interest and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.